N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is 382.20049070 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
The parent compound, naproxen, is a well-known nonsteroidal anti-inflammatory drug (NSAID). It inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects. The synthesized hybrid molecule could potentially enhance these properties, making it a candidate for treating inflammatory conditions .
Antiviral Activity
Combining naproxen with other drugs has been successful in treating patients hospitalized for influenza A (H3N2) infection. Ongoing trials suggest that naproxen might have broad-spectrum antiviral activity, which could be beneficial in reducing severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
Tryptamine, a natural derivative of this compound, plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior. The hybrid structure could potentially modulate these functions .
Serotonin Signaling
Tryptamine derivatives, such as serotonin (5-hydroxytryptamine), are crucial signaling hormones. The compound’s shared features with neuromodulators and psychedelic derivatives make it interesting for further investigation in this context .
Metabolism and Pharmacokinetics
Detailed studies on the metabolism and pharmacokinetics of this hybrid compound are warranted. Understanding its bioavailability, distribution, metabolism, and excretion will be essential for clinical applications .
Drug Delivery Systems
Given its unique structure, researchers may explore novel drug delivery systems using this compound. Formulations that enhance its solubility, stability, and targeted delivery could improve therapeutic efficacy .
Mechanism of Action
Target of Action
It’s worth noting that the compound is synthesized from tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . The mode of action of tryptamine derivatives varies widely, but they often act as neuromodulators and psychedelic derivatives .
Biochemical Pathways
It inhibits the conversion of arachidonic acid to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
Given its synthesis from naproxen, it may have analgesic and anti-inflammatory effects .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-24-20(28)25(19(27)21(24)10-5-2-6-11-21)14-18(26)22-12-9-15-13-23-17-8-4-3-7-16(15)17/h3-4,7-8,13,23H,2,5-6,9-12,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULIRIAQOZSACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide |
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